Aurachin B - 108354-12-7

Aurachin B

Catalog Number: EVT-260750
CAS Number: 108354-12-7
Molecular Formula: C25H33NO2
Molecular Weight: 379.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Aurachin B is an A-type aurachin that is quinoline N-oxide which is substituted by a methyl group at position 2, a hydroxy group at position 3, and a triprenyl group at position 4. It has a role as a bacterial metabolite. It is an A-type aurachin, a quinoline N-oxide, an olefinic compound and a heteroaryl hydroxy compound.
Source and Classification

Aurachin B is classified as a secondary metabolite produced by certain actinobacteria. It is part of a broader family of compounds known as aurachins, which exhibit various biological activities including antibiotic effects. The biosynthesis of aurachins involves complex enzymatic processes that modify precursor molecules into the final antibiotic forms .

Synthesis Analysis

Methods and Technical Details

  1. Initial Alkylation: The process begins with the alkylation of 1-(2-nitrophenyl)butan-2-one with farnesyl bromide, which selectively occurs at the benzylic position.
  2. Subsequent Reactions: Following alkylation, treatment with sodium tert-butoxide in dimethyl sulfoxide facilitates the formation of Aurachin B.
  3. Alternative Approaches: Other methods include using epoxy iodides derived from farnesol for synthesizing related compounds like Aurachin A, showcasing the versatility in synthetic strategies .
Molecular Structure Analysis

Structure and Data

Aurachin B has a distinct molecular structure characterized by its quinoline N-oxide framework. The core structure consists of:

  • Quinoline Ring: A bicyclic aromatic structure with nitrogen.
  • Hydroxyl Group: Located at the C3 position, contributing to its reactivity.
  • Farnesyl Side Chain: Attached at the C4 position, enhancing its biological activity.

The molecular formula for Aurachin B is C17H19N1O2C_{17}H_{19}N_{1}O_{2}, with a molecular weight of approximately 281.34 g/mol. The structural representation can be depicted as follows:

Aurachin B Structure C17H19N1O2\text{Aurachin B Structure }\quad \text{C}_{17}\text{H}_{19}\text{N}_{1}\text{O}_{2}
Chemical Reactions Analysis

Reactions and Technical Details

Aurachin B participates in various chemical reactions that are crucial for its synthesis and modification:

  1. N-Hydroxylation: This reaction is catalyzed by Rieske monooxygenases, which introduce hydroxyl groups into the quinoline structure.
  2. Epoxidation: Flavin-dependent monooxygenases facilitate epoxidation reactions that are critical for modifying the farnesyl moiety.
  3. Cyclization Reactions: These reactions lead to the formation of cyclic structures within the compound, enhancing its stability and biological activity .
Mechanism of Action

Process and Data

The mechanism of action of Aurachin B primarily involves interference with bacterial electron transport chains. This disruption leads to inhibition of cellular respiration in susceptible bacteria, ultimately resulting in bactericidal effects. The specific interactions at the molecular level include:

  • Binding to Electron Transport Components: Aurachin B interacts with key components involved in electron transfer processes.
  • Generation of Reactive Oxygen Species: This interaction may lead to an increase in oxidative stress within bacterial cells, contributing to cell death .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Aurachin B exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.

Relevant data indicate that Aurachin B maintains its antibacterial activity across various pH levels, making it a robust candidate for further pharmaceutical development .

Applications

Scientific Uses

Aurachin B has significant potential applications in scientific research and medicine:

  • Antibiotic Development: Due to its effectiveness against resistant bacterial strains, it is being investigated as a lead compound for new antibiotic therapies.
  • Biochemical Studies: Its unique mechanism of action provides insights into bacterial respiration and potential targets for drug development.
  • Research Tool: Aurachin B can serve as a model compound for studying quinoline derivatives and their biological activities .
Biosynthesis and Metabolic Engineering of Aurachin B

Type II Polyketide Synthase (PKS)-Dependent Pathways in Stigmatella aurantiaca

Aurachin B biosynthesis in Stigmatella aurantiaca Sg a15 initiates with a specialized Type II polyketide synthase system that constructs the quinoline core from anthranilic acid and acetate precursors. Unlike the modular (Type I) PKS systems, Type II PKS operates with iterative, discrete enzymes including a minimal set of ketosynthase α (KSα), ketosynthase β (KSβ), and acyl carrier protein (ACP) components [1] [5]. Isotopic labeling studies (using ¹³C-acetate and ¹⁸O₂) confirmed the anthranilate origin of the quinoline ring, with subsequent chain extension by two acetate units via a polyketide intermediate [1]. This pathway exhibits significant evolutionary divergence from plant quinoline alkaloid biosynthesis, as PCR screening failed to detect plant-like type III PKS genes in S. aurantiaca, eliminating early hypotheses of pathway homology [1]. The resulting 4-hydroxy-2-methylquinoline (HMQ) serves as the central precursor for all aurachin derivatives, including aurachin B [5].

Table 1: Key Enzymatic Components in Aurachin Core Biosynthesis

Enzyme ComponentFunctionGene (if identified)
KSα-KSβ heterodimerChain extension and decarboxylationPresumed within aua cluster
Acyl Carrier Protein (ACP)Polyketide intermediate tetheringPresumed within aua cluster
Cyclase/DehydrataseQuinoline ring cyclizationNot fully characterized
Anthranilate:CoA LigaseAnthranilate activationauaE (predicted)

Anthraniloyl-CoA Activation and Prenylation Mechanisms

Following quinoline core formation, aurachin B biosynthesis proceeds through anthraniloyl-CoA activation and prenylation. The enzyme AuaA, a membrane-bound farnesyltransferase, catalyzes the pivotal prenylation step. This enzyme regioselectively attaches a farnesyl group from farnesyl diphosphate (FPP) to the C-3 position of HMQ, forming aurachin D (the direct precursor of aurachin B) [5] [7]. Biochemical characterization reveals AuaA exhibits strict regioselectivity for C-3 and moderate flexibility toward isoprenoid chain length (accepting geranyl (C₁₀) and farnesyl (C₁₅) diphosphates) [5]. The activation of anthranilate likely involves adenylation by a dedicated adenylate-forming enzyme (potentially AuaE) to form anthraniloyl-AMP, followed by thioesterification to CoA, although the complete activation sequence in S. aurantiaca awaits full elucidation [5] [7]. This CoA activation is a prerequisite for the polyketide chain extension by the minimal PKS components. The membrane association of AuaA suggests substrate channeling or localized FPP availability within the cellular membrane environment [5].

Enzymatic Hydroxylation and Epoxide Rearrangement in Side-Chain Functionalization

Aurachin B (3-farnesyl-4-hydroxy-2-methyl-6-methoxyquinoline) derives from aurachin D (3-farnesyl-4-hydroxy-2-methylquinoline) via post-prenylation modifications on the farnesyl side chain. This involves cytochrome P450-mediated hydroxylation at the terminal isoprene unit, likely catalyzed by AuaB or a related monooxygenase encoded within the aurachin biosynthetic gene cluster (BGC) [5]. Experimental evidence suggests the terminal methyl group undergoes hydroxylation, forming an unstable hydroxy intermediate. This intermediate likely undergoes spontaneous or enzyme-assisted dehydration to yield the characteristic terminal alkene of aurachin B [1] [5]. Alternatively, a pathway involving epoxidation of the terminal double bond (potentially by the same P450) followed by epoxide rearrangement and dehydration could yield the conjugated system. While the specific epoxide rearrangement enzyme remains unidentified, gene cluster analysis points to candidate dehydrogenases or isomerases (auaC) potentially involved in this step [5]. The C-6 methoxylation is another defining feature of aurachin B, likely introduced by an S-adenosyl methionine (SAM)-dependent O-methyltransferase acting after quinoline core formation but potentially before or after prenylation [1].

Table 2: Proposed Enzymatic Steps in Aurachin B Side Chain Formation

PrecursorModificationPutative Enzyme ClassProduct
Aurachin D (3-farnesyl-HMQ)Terminal C-H hydroxylationCytochrome P450 (e.g., AuaB)Hydroxyfarnesyl-HMQ
Hydroxyfarnesyl-HMQDehydrationPossibly spontaneous or enzymaticAurachin B (terminal alkene)
OR
Aurachin DTerminal epoxidationCytochrome P450Epoxyfarnesyl-HMQ
Epoxyfarnesyl-HMQEpoxide rearrangementDehydrogenase/Isomerase (e.g., AuaC?)Aurachin B
Prenylated QuinolineC6-OH MethylationSAM-dependent MethyltransferaseMethoxyquinoline (e.g., Aurachin B)

Gene Cluster Analysis (auaA, auaB, auaC) and Regulatory Networks

The aurachin BGC was identified via mariner-transposon mutagenesis, generating a mutant with significantly reduced aurachin production. Vector recovery and sequencing revealed a cluster encoding the core biosynthetic machinery [1] [5] [7]. Key genes include:

  • auaA: Encodes the membrane-bound farnesyltransferase responsible for the key prenylation step attaching the isoprenoid chain to HMQ [5] [7].
  • auaB: Predicted to encode a cytochrome P450 monooxygenase, strongly implicated in the oxidative modifications of the farnesyl side chain (e.g., hydroxylation or epoxidation) required for aurachin B formation [5].
  • auaC: Likely encodes a dehydrogenase or isomerase, potentially involved in the rearrangement or dehydration steps converting hydroxylated or epoxidized intermediates into aurachin B's terminal alkene [5].
  • auaE (predicted): Presumed to encode an adenylate-forming enzyme responsible for activating anthranilate to anthraniloyl-CoA, the starter unit for the type II PKS [5] [7].

The cluster also houses genes for the type II PKS (KSα, KSβ, ACP) and auxiliary enzymes, including modifying enzymes like methyltransferases for C-6 methoxylation. Initial studies suggested involvement of a plant-type 3-deoxy-D-arabinoheptulosonate-7-phosphate (DAHP) synthase (the first enzyme in the shikimate pathway towards aromatic amino acids and potentially anthranilate) in aurachin biosynthesis. However, crucially, this DAHP synthase gene was not co-localized with the identified aua core cluster, indicating complex or dispersed transcriptional regulation [1]. The regulatory networks controlling the aua cluster expression in S. aurantiaca remain poorly characterized but likely involve pathway-specific and/or global regulators responding to environmental or physiological cues.

Table 3: Core Genes within the Aurachin Biosynthetic Gene Cluster

GenePredicted FunctionRole in Aurachin B Biosynthesis
auaEAnthranilate:CoA LigaseAnthranilate activation for PKS loading
KSα, KSβ, ACPType II Polyketide SynthaseQuinoline core (HMQ) assembly
auaAFarnesyltransferasePrenylation of HMQ at C-3 (to Aurachin D)
auaBCytochrome P450Side chain oxidation (hydroxylation/epoxidation)
auaCDehydrogenase/IsomeraseSide chain rearrangement/dehydration
MTMethyltransferaseC-6 Methoxylation

Heterologous Expression in Escherichia coli and Yield Optimization Strategies

Heterologous production of aurachins, including aurachin B, in Escherichia coli faces significant challenges: the inherent toxicity of aurachins to bacterial cells (targeting respiratory complexes), the requirement for membrane-associated enzyme expression (AuaA), and the need for sufficient farnesyl diphosphate (FPP) precursor supply [5] [7]. Key optimization strategies have been developed:

  • Bicistronic Design (BCD) for auaA Expression: Overcoming poor expression of the membrane protein AuaA was achieved by employing a translationally coupled bicistronic system. Screening various BCD elements upstream of auaA dramatically improved protein expression, leading to a 29-fold increase in aurachin D (precursor) titers compared to standard T7 promoter systems [5].
  • Codon Optimization: Synonymous codon replacement of the native auaA gene (from S. aurantiaca or S. erecta) for E. coli preference further enhanced AuaA translation efficiency and aurachin yield [5].
  • Precursor Pathway Engineering:
  • FPP Supply: Introduction of the heterologous mevalonate (MVA) pathway (atoB, HMGS, tHMGR, MK, PMK, PMD, idi, ispA) on a plasmid significantly boosted intracellular FPP pools. This addressed a major bottleneck as endogenous E. coli FPP levels are typically low and limiting for prenylation [5].
  • HMQ Feeding: Since the complete S. aurantiaca type II PKS pathway for HMQ synthesis wasn't fully reconstituted in E. coli, exogenous feeding of chemically synthesized HMQ was used as the direct substrate for AuaA [5].
  • Chassis Engineering: Utilizing E. coli strains with minimal background secondary metabolism facilitated the purification of the heterologously produced aurachins. Combining BCD-optimized auaA expression, codon optimization, and the MVA pathway resulted in a remarkable 424-fold increase in aurachin D production compared to the initial non-optimized system [5]. While large-scale production data specifically for aurachin B is less prevalent in the provided sources, the optimized systems producing aurachin D provide the essential platform. Co-expression of auaB (and potentially auaC) in these optimized E. coli chassis strains is the logical route for de novo biosynthesis of aurachin B from simple carbon sources or via feeding HMQ.

Table 4: Optimization Strategies for Heterologous Aurachin Production in E. coli

StrategyTargetKey Genetic Elements/InterventionsReported Fold Improvement (Aurachin D)
Bicistronic Design (BCD)AuaA ExpressionCoupling with upstream cistron (e.g., TEV-GFP-His-Tag)Up to 29-fold
Codon OptimizationAuaA TranslationSynonymous codon replacement for E. coliSignificant (combined effect)
Mevalonate (MVA) PathwayFPP SupplyatoB, HMGS, tHMGR, MK, PMK, PMD, idi, ispASignificant (combined effect)
Combined ApproachOverall ProductionBCD + Codon Opt + MVA424-fold

Properties

CAS Number

108354-12-7

Product Name

Aurachin B

IUPAC Name

2-methyl-1-oxido-4-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]quinolin-1-ium-3-ol

Molecular Formula

C25H33NO2

Molecular Weight

379.5 g/mol

InChI

InChI=1S/C25H33NO2/c1-18(2)10-8-11-19(3)12-9-13-20(4)16-17-23-22-14-6-7-15-24(22)26(28)21(5)25(23)27/h6-7,10,12,14-16,27H,8-9,11,13,17H2,1-5H3/b19-12+,20-16+

InChI Key

ZNSLRZHNFFXDSE-YEFHWUCQSA-N

SMILES

CC1=[N+](C2=CC=CC=C2C(=C1O)CC=C(C)CCC=C(C)CCC=C(C)C)[O-]

Solubility

Soluble in DMSO

Synonyms

aurachin B
aurachin-B

Canonical SMILES

CC1=[N+](C2=CC=CC=C2C(=C1O)CC=C(C)CCC=C(C)CCC=C(C)C)[O-]

Isomeric SMILES

CC1=[N+](C2=CC=CC=C2C(=C1O)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.